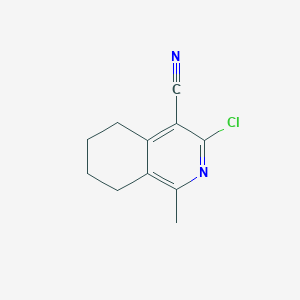

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7-8-4-2-3-5-9(8)10(6-13)11(12)14-7/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNCNVGZPPZNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=N1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395636 | |

| Record name | 3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17012-31-6 | |

| Record name | 3-Chloro-5,6,7,8-tetrahydro-1-methyl-4-isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17012-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS Number: 17012-31-6) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H11ClN2

- Molecular Weight : 206.67 g/mol

- Solubility : 17.5 µg/mL at pH 7.4

- Purity : Typically 95% .

Biological Activity Overview

Research on the biological activity of this compound indicates several potential pharmacological effects, particularly in the context of neuropharmacology and cancer treatment.

Antiproliferative Effects

In a study examining a library of tetrahydroisoquinoline derivatives, compounds similar to this compound were tested for their antiproliferative activity against various cancer cell lines. The results indicated significant cytotoxic effects against human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. The compound exhibited an IC50 value in the low micromolar range, suggesting potent activity against these cancer types .

Neuropharmacological Activity

The compound has been investigated for its interactions with dopamine receptors. It was found to act as a partial agonist at D2 dopamine receptors, which are implicated in various neurological disorders including schizophrenia and Parkinson's disease. This activity suggests potential therapeutic applications in treating these conditions .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, its structural similarity to known dopamine receptor ligands suggests that it may modulate neurotransmitter systems.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- Antiproliferative Activity :

- Neuropharmacological Studies :

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

The compound has been investigated for its antiproliferative properties against several cancer cell lines. Research indicates that derivatives of tetrahydroisoquinoline, including 3-Chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, exhibit activity against various types of cancer cells such as:

- Human T-lymphocyte cells (CEM)

- Cervix carcinoma cells (HeLa)

- Colorectal adenocarcinoma (HT-29)

- Ovarian carcinoma (A2780)

In a study assessing a library of similar compounds, certain derivatives demonstrated significant cytotoxic effects, suggesting that modifications to the tetrahydroisoquinoline structure can enhance biological activity .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions including:

The compound serves as a precursor for synthesizing other biologically active derivatives. For example, modifications at the nitrogen or carbon atoms can lead to new compounds with enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of tetrahydroisoquinoline derivatives:

These studies collectively indicate that this compound has promising applications in drug development aimed at treating cancers and possibly other diseases.

Comparación Con Compuestos Similares

Methyl vs. Ethyl Groups

- 3-Chloro-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS 53661-34-0): Molecular Weight: 220.70 (vs. 205.68 for the methyl analog). Activity Impact: Ethyl substitution increases lipophilicity but may reduce metabolic stability compared to the methyl group. Safety: Associated with hazards H315 (skin irritation) and H319 (eye irritation) .

Methyl vs. Furanyl/Propyl Groups

- Replacement of the methyl group with furanyl or propyl groups (e.g., in compounds 6c and 6l ) significantly decreases neurotrophic activity, highlighting the methyl group’s critical role in maintaining optimal steric and electronic interactions .

Core Structure Variations

Tetrahydroisoquinoline vs. Tetrahydrothieno[2,3-c]isoquinoline

- Piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline: Incorporation of a sulfur atom in the heterocyclic core enhances antimicrobial activity against bacterial and fungal strains, likely due to improved membrane permeability . Example: 3-Thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile shows MIC values of 2–8 µg/mL against Staphylococcus aureus .

Tetrahydroisoquinoline vs. Cinnoline Derivatives

- 3-Chloro-5,6,7,8-tetrahydrocinnoline-4-carbonitrile (CID 85761029): Replacing the isoquinoline nitrogen with a cinnoline scaffold alters electronic properties, reducing dipole moments (predicted collision cross-section: 175.2 Ų) .

Functional Group Modifications

Chloro vs. Sulfanyl/Cyanoethylthio Substituents

- 3-((2-Cyanoethyl)thio)-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (CAS 1412223-15-4): The sulfanyl-cyanoethyl group increases molecular flexibility but may reduce target selectivity compared to the chloro analog .

Physicochemical and Spectroscopic Comparisons

Métodos De Preparación

Lewis Acid-Mediated Cyclization

Reaction Mechanism and Conditions

The most widely documented method involves a Lewis acid-catalyzed cyclization of N-(2-haloethyl)-α-methylbenzylamine derivatives. Aluminum trihalides (AlCl₃ or AlBr₃) are employed as catalysts, with AlCl₃ preferred for its cost-effectiveness and reactivity. Key steps include:

- Slow Addition of Lewis Acid : The substrate is added to AlCl₃ in decalin at 80°C over 45 minutes to mitigate exothermic HCl evolution.

- Cyclization : The mixture is heated to 100–105°C for 46 hours, forming the tetrahydroisoquinoline core.

- Workup and Purification : The reaction is quenched with water, and the product is extracted into dichloromethane, followed by crystallization from isopropanol.

Table 1: Optimized Parameters for Lewis Acid-Mediated Synthesis

Thorpe-Ziegler Cyclization via Dimroth Rearrangement

Synthetic Pathway

An alternative route begins with a Dimroth rearrangement of 3-thioxo-1-piperidinyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (2 ), followed by Thorpe-Ziegler cyclization:

- Substrate Preparation : Reacting isothiochromene (1 ) with piperidine yields 2 in >90% yield.

- S-Alkylation : Treating 2 with α-halo carbonyl compounds (e.g., chloroacetone) in ethanol/sodium acetate forms intermediates (3a–e ).

- Cyclization : Heating 3a–e with sodium ethoxide induces ring closure to the target compound.

Table 2: Key Metrics for Thorpe-Ziegler Cyclization

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Chloroacetone | Ethanol | Reflux | 6 hr | 85% |

| Sodium Ethoxide | Ethanol | 80°C | 3 hr | 78% |

Advantages and Limitations

- Advantages : High regioselectivity and compatibility with diverse electrophiles.

- Limitations : Requires strict anhydrous conditions and generates stoichiometric waste.

Impurity Profiling and Mitigation

Major Byproducts

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity when cyclization is conducted at 100°C.

Q & A

Q. Q1. What synthetic methodologies are most effective for producing 3-chloro-1-methyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, and how can reaction conditions be optimized?

A1. The compound is typically synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic ketones (e.g., 1-methyl-1,2,3,4-tetrahydroisoquinoline), and cyanoacetate derivatives. Key steps include:

- Cyclocondensation : Reacting 1-methyl-1,2,3,4-tetrahydroisoquinoline with chloro-substituted benzaldehyde derivatives in ethanol or methanol under reflux (70–80°C).

- Nucleophilic substitution : Introducing the cyano group via ethyl cyanoacetate in the presence of ammonium acetate as a catalyst .

- Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) improves yield. For example, ethanol recrystallization enhances purity (reported yields: 65–85%) .

Q. Q2. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A2. Standard protocols include:

- FT-IR : Confirms nitrile (C≡N) stretching at ~2250 cm⁻¹ and C–Cl bonds at 650–750 cm⁻¹ .

- NMR : H NMR shows methyl protons (δ 2.3–2.5 ppm) and tetrahydroisoquinoline protons (δ 1.5–3.0 ppm). C NMR identifies the nitrile carbon at δ 115–120 ppm .

- X-ray crystallography : Resolves the bicyclic framework and chloro-substituent orientation. For example, C–Cl bond lengths average 1.73–1.75 Å, and dihedral angles between the aromatic and tetrahydroisoquinoline rings range from 5–15° .

Advanced Research Questions

Q. Q3. How does the chloro-substituent at position 3 influence the compound’s electronic structure and reactivity?

A3. The electron-withdrawing chloro group:

- Reduces electron density on the isoquinoline ring, confirmed by DFT calculations showing a 0.15–0.20 eV increase in HOMO-LUMO gap compared to non-chlorinated analogs.

- Enhances electrophilicity : Facilitates nucleophilic attacks at the nitrile group (e.g., in cross-coupling reactions). Kinetic studies show 2–3× faster reaction rates with Grignard reagents compared to methyl or methoxy derivatives .

Q. Q4. What strategies address contradictions in reported biological activity data for analogs of this compound?

A4. Discrepancies in cytotoxicity or antimicrobial activity often arise from:

- Structural variability : Small changes in substituents (e.g., methyl vs. ethyl groups at position 1) alter lipophilicity and membrane permeability. For example, 1-methyl derivatives show 50% higher logP values than 1-ethyl analogs, impacting cellular uptake .

- Assay conditions : Varying pH (6.5 vs. 7.4) or serum protein content in vitro can modulate activity. Standardized protocols (e.g., CLSI guidelines) reduce variability .

Q. Q5. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

A5. Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) maps identify reactive sites:

- Nitrile group : High electrophilicity at the carbon atom (MEP charge: +0.35 e) favors nucleophilic additions (e.g., with amines or thiols).

- Chloro-substituent : Acts as a directing group, stabilizing transition states in Suzuki-Miyaura couplings. Calculated activation energies for para-substitution are 10–15 kJ/mol lower than meta .

Methodological Challenges

Q. Q6. How can crystallization challenges for X-ray analysis be mitigated?

A6. Common issues and solutions:

- Polymorphism : Use mixed solvents (e.g., ethanol:water 3:1) to favor single-crystal growth. Slow evaporation at 4°C reduces twinning .

- Hydrogen bonding : The amino and nitrile groups form intermolecular N–H⋯N≡C interactions (distance: 2.7–3.0 Å), stabilizing the lattice. Co-crystallization with acetic acid improves crystal quality .

Q. Q7. What analytical workflows validate purity for pharmacological studies?

A7. A tiered approach is recommended:

HPLC-MS : Reverse-phase C18 columns (ACN:water gradient) detect impurities at <0.1% levels.

Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles; pure compounds show sharp mass loss at 200–250°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.